D-alpha-amino acids
D-α-Amino acids are a class of organic compounds characterized by their α-carbon bearing a D-stereocenter, distinct from the more common L-enantiomers found in naturally occurring proteins. These amino acids play crucial roles in various biological processes and have diverse applications in both academic research and industrial settings.
In biochemical studies, D-α-amino acids are valuable tools for understanding protein structure and function due to their ability to form non-native secondary structures or disrupt hydrogen bonding patterns when incorporated into peptides or proteins. They also serve as important substrates in enzymatic reactions and can be used to create chiral centers for drug development.
Industrially, these amino acids find applications in the formulation of pharmaceuticals, where they contribute to the design of enantiopure drugs with enhanced efficacy or reduced side effects. Additionally, D-α-amino acids are employed as building blocks in peptide synthesis and can be used to modify polymers for specific properties such as biodegradability or improved mechanical strength.
Overall, D-α-amino acids represent a versatile class of compounds with significant potential across multiple fields within the chemical industry.

構造 | 化学名 | CAS | MF |
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D-allo-Threonine | 24830-94-2 | C4H9NO3 |
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D-Threonine | 632-20-2 | C4H9NO3 |
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O-Phospho-D-serine | 73913-63-0 | C3H8NO6P |
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D-Homoserine | 6027-21-0 | C4H9NO3 |
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2-Piperidinecarboxylicacid, 4-hydroxy-, (2R,4S)-rel- | 126641-65-4 | C6H11NO3 |
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D-Glucosaminic Acid | 3646-68-2 | C6H13NO6 |
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2-Methyl-L-serine | 16820-18-1 | C4H9NO3 |
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D-Lysine | 923-27-3 | C6H14N2O2 |
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(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid | 1622-20-4 | C6H11NO3 |
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cis-5-hydroxypiperidine-2-carboxylic acid | 17027-45-1 | C6H11NO3 |
関連文献
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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